N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide
Description
Chemical Structure and Properties: The compound, with the systematic name N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide (CAS: 52583-35-4), is an azo dye characterized by a bromo-substituted dinitrophenyl group and a bis(2-methoxyethyl)amino moiety. Its molecular formula is C₂₁H₂₄BrN₇O₇, with a molecular weight of 574.37 g/mol . Key structural features include:
- A bromine atom at the 2′-position of the aromatic ring.
- Two nitro groups at the 4′- and 6′-positions.
- A bis(2-methoxyethyl)amino group and an acetamide group on the adjacent phenyl ring.
Regulatory and Hazard Profile: Classified under EU Regulation (EC) No 1272/2008, it carries the hazard code H413 ("May cause long-lasting harmful effects to aquatic life") .
Properties
CAS No. |
25594-47-2 |
|---|---|
Molecular Formula |
C20H23BrN6O7 |
Molecular Weight |
539.3 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23BrN6O7/c1-13(28)22-18-11-14(25(6-8-33-2)7-9-34-3)4-5-17(18)23-24-20-16(21)10-15(26(29)30)12-19(20)27(31)32/h4-5,10-12H,6-9H2,1-3H3,(H,22,28) |
InChI Key |
AIUORLVAJOVZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC)CCOC)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Reaction Steps and Conditions
Preparation of the Amino-Substituted Phenyl Intermediate
- The bis(2-methoxyethyl)amino substituent is introduced via nucleophilic aromatic substitution or amination reactions on a phenyl ring.
- The reaction is often carried out in polar aprotic solvents such as acetone or ethylene glycol dimethyl ether under reflux conditions.
- Catalysis by iodide salts (e.g., sodium iodide or potassium iodide) enhances the substitution reaction when halogenoacetamides are used as alkylating agents, improving conversion rates.
Diazotization and Azo Coupling
- The aromatic amine is converted into a diazonium salt using sodium nitrite (NaNO2) in acidic aqueous media (commonly HCl).
- The diazonium salt is then coupled with 2-bromo-4,6-dinitrophenyl derivatives under controlled pH to form the azo bond.
- The coupling reaction is performed in aqueous or mixed aqueous-organic media at low temperatures (0–5 °C) to maintain diazonium salt stability.
Acetamide Formation
- The amino group on the azo-coupled phenyl ring is acetylated using acetic anhydride or acetyl chloride.
- The reaction proceeds in the presence of a base (e.g., pyridine) or under acidic catalysis to afford the acetamide.
- Reaction temperatures range from ambient to mild heating (25–60 °C) to optimize yield.
Detailed Reaction Conditions and Catalysts
Research Discoveries and Characterization Data
Reaction Yields and Purity
- The azo coupling step typically yields 50–70% of the desired azo dye intermediate.
- Subsequent acetamide formation proceeds with yields exceeding 80% under optimized conditions.
- Purification is commonly achieved by recrystallization or chromatographic techniques.
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern and acetamide formation.
- High-Resolution Mass Spectrometry (HRMS) verifies molecular mass and composition.
- Infrared (IR) spectroscopy identifies characteristic azo (-N=N-) and amide (C=O) functional groups.
- X-ray crystallography of related azo dye compounds confirms planar azo structures and substitution patterns.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, affecting their function. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azo Dyes
Compound 1 : N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide (CAS: Not specified)
- Key Differences: Replaces the bromo group with a cyano (-CN) group at the 2′-position. Substitutes bis(2-methoxyethyl)amino with diethylamino (-N(C₂H₅)₂).
- Diethylamino groups lack ether oxygen atoms, reducing hydrophilicity relative to methoxyethyl substituents .
- Crystallographic Data :
Compound 2 : N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide (CAS: 25080-15-3)
- Key Differences: Replaces bis(2-methoxyethyl)amino with bis(phenylmethyl)amino (-N(CH₂C₆H₅)₂). Adds a methoxy (-OCH₃) group at the 4-position.
- Physical Properties :
Compound 3 : N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]acetamide (CAS: 51897-37-1)
Toxicity and Environmental Impact
Mutagenicity and Endocrine Disruption :
- The target compound is classified as Aquatic Chronic 4 (H413) , indicating moderate environmental toxicity .
- In contrast, analogs like N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide (BDAP, CAS: 52697-38-8) are reported to induce cytochrome P450 2K and exhibit reprotoxic effects .
- 2-Ethylhexylamine and N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide are confirmed endocrine disruptors, acting as androgen receptor antagonists .
Comparative Hazard Profiles :
Physicochemical and Application-Based Comparisons
Solubility and Stability :
- The target compound’s bis(2-methoxyethyl)amino group improves water solubility compared to hydrophobic analogs like Compound 2 (bis(phenylmethyl)amino).
- Disperse Blue 79 (CAS: 12239-34-8), a related dye with acetyloxyethyl groups, is prone to hydrolysis, whereas the methoxyethyl groups in the target compound offer superior hydrolytic stability .
Thermal Properties :
- The bromo substituent in the target compound enhances thermal stability compared to chloro analogs (e.g., CAS: 85605-01-2), which may degrade at lower temperatures .
Biological Activity
N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide, also known as Disperse Blue 257, is a synthetic compound with significant biological activity. This article delves into its biological properties, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C21H25BrN6O8
- Molecular Weight : 519.35 g/mol
Structural Characteristics
The compound features a complex structure characterized by:
- A bis(2-methoxyethyl)amino group
- A dinitrophenylazo moiety
- An acetamide functional group
Physical Properties
- Boiling Point : Approximately 724.2 °C (predicted)
- Density : 1.44 g/cm³ (predicted)
- pKa : 14.11 (predicted)
Research indicates that this compound may interact with multiple biological targets. The azo group in its structure can undergo reductive cleavage, leading to the release of reactive intermediates that can influence various cellular pathways.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits significant cytotoxic effects on various cell lines. For example, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (mg/L) |
|---|---|
| Rat brain striatum neurons | 368.2 |
| Human primary hepatocytes | 403.1 |
These values suggest that while the compound has potent activity, it may also pose risks for normal cellular functions at higher concentrations.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The dinitrophenyl group can enhance the compound's ability to penetrate bacterial membranes, potentially leading to cell lysis.
Case Study 1: Anticancer Potential
In a study exploring the anticancer potential of azo compounds, this compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neurotoxicity Assessment
A separate investigation assessed the neurotoxic effects of this compound on neuronal cultures. The study found that exposure to high concentrations led to increased apoptosis markers and decreased viability in neuronal cells, highlighting the need for careful dosage considerations in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a method adapted from palladium(II)-catalyzed cyclization (used for analogous azo compounds) employs Pd(dppf)Cl₂ (0.1 eq) as a catalyst, K₂CO₃ (2 eq) as a base, and a THF:H₂O (5:1) solvent system at 80°C under N₂ for 5 hours . Pre-functionalization of the bromophenyl precursor (e.g., N-(2-bromophenyl)acetamide) is critical, with purification via column chromatography yielding the final product.
Q. How is the compound characterized post-synthesis?
Characterization includes:
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane gradients) for purity assessment .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.2–8.5 ppm, acetamide carbonyl at ~168 ppm). IR can confirm azo (–N=N–) stretches near 1450–1600 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₂₀H₂₃BrN₆O₇S).
Q. What purification methods are effective for isolating this compound?
Column chromatography with silica gel and ethyl acetate/hexane eluents is widely used . For polar byproducts, gradient elution (5%–50% ethyl acetate in hexane) improves separation. Recrystallization from ethanol or DCM/hexane mixtures may enhance crystalline purity .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., bromo, nitro) influence the compound’s reactivity and stability?
The bromo and nitro groups on the phenyl ring enhance electrophilicity, facilitating azo coupling but may reduce thermal stability. Computational studies (e.g., DFT) suggest these groups increase conjugation, stabilizing the azo linkage but making the compound prone to photodegradation. Comparative studies with chloro or methoxy analogues show reduced stability in acidic conditions .
Q. What mechanistic insights explain regioselectivity challenges during azo coupling?
Regioselectivity is governed by electronic and steric factors. The bromo and nitro groups direct coupling to the para position relative to the acetamide moiety. Competing ortho coupling can occur if steric hindrance from the bis(2-methoxyethyl)amino group is insufficient. Catalyst choice (e.g., Pd vs. Cu) and solvent polarity (THF vs. DMF) further modulate selectivity .
Q. How can contradictions in reported synthetic yields be resolved?
Yield discrepancies (e.g., 40% vs. 65%) often stem from:
- Catalyst loading : Suboptimal Pd(dppf)Cl₂ ratios (<0.1 eq) reduce efficiency .
- Oxygen sensitivity : Incomplete N₂ purging leads to side reactions.
- Substrate purity : Impurities in the bromophenyl precursor (e.g., residual chloride) hinder coupling .
Q. What strategies improve the compound’s applicability in dye-sensitized solar cells (DSSCs)?
The azo group’s π-conjugation and electron-withdrawing substituents enhance light absorption. Modifying the bis(2-methoxyethyl)amino group to tune solubility and reduce aggregation (e.g., via alkyl chain variation) improves DSSC performance. Stability under UV irradiation remains a challenge, addressed by co-sensitizers or encapsulation .
Q. How does the compound interact with biological targets (e.g., enzymes or DNA)?
While direct studies are limited, structurally similar azo compounds intercalate DNA or inhibit tyrosinase. Molecular docking suggests the bromo and nitro groups form halogen bonds with kinase active sites. In vitro assays (e.g., MTT) are recommended to validate cytotoxicity and mechanism .
Methodological Considerations
- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., catalyst, solvent) affecting yield .
- Advanced Characterization : X-ray crystallography (e.g., as in ) resolves ambiguities in stereochemistry .
- Stability Testing : Accelerated degradation studies (light, heat, pH) identify decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
